molecular formula C9H9ClO4S B3373257 Methyl 3-(chlorosulfonyl)-2-methylbenzoate CAS No. 98812-46-5

Methyl 3-(chlorosulfonyl)-2-methylbenzoate

Cat. No.: B3373257
CAS No.: 98812-46-5
M. Wt: 248.68 g/mol
InChI Key: OJWRMHUELXMWLU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, molecules that contain multiple, orthogonally reactive functional groups are of immense value. Methyl 3-(chlorosulfonyl)-2-methylbenzoate exemplifies this principle. It combines a carboxylate ester, which can undergo reactions like hydrolysis or amidation, and a sulfonyl chloride, a highly reactive group that readily participates in nucleophilic substitution. google.com The presence of these two groups on a substituted benzene (B151609) ring allows for sequential, controlled modifications, making it a useful intermediate in multi-step synthetic pathways. The specific substitution pattern, with a methyl group ortho to the ester and meta to the sulfonyl chloride, influences the molecule's reactivity and conformational preferences.

Significance of Functionalized Benzoate (B1203000) Esters in Synthetic Chemistry

Benzoate esters are a cornerstone of synthetic chemistry, valued for their stability and versatile reactivity. chemicalbook.com When further functionalized with groups like halides, nitro groups, or, in this case, a chlorosulfonyl group, their utility expands significantly. These functionalities act as handles for introducing further complexity. For instance, the ester group can be a precursor to carboxylic acids, amides, or can be reduced to an alcohol, while the other functional groups open pathways for cross-coupling reactions, nucleophilic substitutions, or other transformations. acs.org Functionalized benzoates are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials such as liquid crystals. mdpi.comnih.gov

Overview of Current Research Trajectories Involving Chlorosulfonyl Compounds

Chlorosulfonyl compounds, particularly aryl sulfonyl chlorides, are prominent reagents in contemporary chemical research. sigmaaldrich.com A primary research trajectory involves their use in the synthesis of sulfonamides, a privileged functional group found in a vast number of therapeutic agents, including antibiotics and diuretics. nih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and efficient method for forming the sulfonamide bond. google.com

Furthermore, research has focused on the utility of sulfonyl chlorides in creating sulfonate esters and sulfones through reactions with alcohols and arenes, respectively. google.com Recent studies have also explored their role in the postsynthetic modification of advanced materials, such as metal-organic frameworks (MOFs), to introduce specific functionalities and tailor material properties. rsc.org The reactivity of the sulfonyl chloride group can be influenced by neighboring substituents on the aromatic ring. For example, studies on ortho-alkyl substituted arenesulfonyl chlorides have revealed that such substitution can, counterintuitively, accelerate the rate of nucleophilic substitution at the sulfur center. This is attributed to ground-state destabilization and steric compression that is relieved in the reaction's transition state. mdpi.commdpi.com

Detailed Research Findings

While specific literature on this compound is not abundant, its chemical reactivity can be inferred from extensive research on its constituent functional groups. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. Research on sterically hindered sulfonyl chlorides has provided key insights into the reactivity of this class of compounds.

An interesting finding in the field is the unexpected reactivity of sulfonyl chlorides with ortho-alkyl substituents. Contrary to expectations that steric hindrance would slow down the reaction, these compounds often exhibit enhanced reactivity.

Interactive Data Table: Reactivity of Ortho-Alkyl Substituted Arenesulfonyl Chlorides

SubstituentObserved Effect on ReactivityPostulated ReasonSource
ortho-methylAcceleration of nucleophilic substitutionSteric compression in the ground state is relieved in the trigonal bipyramidal transition state. mdpi.com
ortho-isopropylGreater acceleration compared to ortho-methylIncreased steric congestion and weak hydrogen bonds between the isopropyl hydrogens and sulfonyl oxygens further destabilize the ground state. mdpi.com

This phenomenon suggests that the 2-methyl group in this compound likely plays an active role in modulating the reactivity of the sulfonyl chloride group.

While this specific molecule may not be widely documented, its isomers serve as crucial intermediates in industrial synthesis. For example, the isomer Methyl 2-(chlorosulfonyl)-3-methylbenzoate is a key intermediate in the production of the sulfonylurea herbicide, Triflusulfuron-methyl. google.com This highlights the potential of this compound as a building block for creating structurally complex and commercially relevant molecules in agrochemical or pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-6-7(9(11)14-2)4-3-5-8(6)15(10,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRMHUELXMWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Established Synthetic Pathways for the Compound

Chemists have developed several routes to synthesize Methyl 3-(chlorosulfonyl)-2-methylbenzoate, each with distinct characteristics and challenges.

A historically noted method for preparing compounds of this class involves the diazotization-sulfonation of an aminobenzoate precursor. google.com In this approach, a starting material such as 2-amino-3-methyl benzoate (B1203000) undergoes diazotization to form a diazonium salt. This intermediate is then subjected to a sulfonylation reaction.

However, this pathway presents considerable drawbacks for large-scale industrial use. The raw materials can be difficult to source, and the diazotization process itself carries potential safety hazards. google.com Furthermore, the sulfonylation step often requires the use of highly toxic sulfur dioxide gas, making it less favorable from an environmental and safety perspective. google.com A similar process for a related compound, methyl 2-(chlorosulfonyl)benzoate, has been moved to a continuous-flow process to mitigate some of these issues, highlighting the inherent challenges of traditional diazotization reactions. researchgate.net

A more contemporary and industrially viable approach avoids the issues of the diazotization route by starting with a different precursor, Methyl 2-nitro-3-methylbenzoate. google.com This method involves a two-step process that ultimately installs the chlorosulfonyl group.

The synthesis begins with the reaction of Methyl 2-nitro-3-methylbenzoate with benzyl (B1604629) isothiourea hydrochloride in the presence of an alkali. google.comnus.edu.sg This forms a benzyl thioether intermediate. This intermediate is then subjected to an oxidative chlorination to yield the final product, this compound. google.com This route is favored due to its use of readily available raw materials, lower cost, and simpler process. google.comnus.edu.sg

The modern synthesis starting from Methyl 2-nitro-3-methylbenzoate is expressly designed as a cascade or "one-pot" strategy. google.com This approach significantly enhances process efficiency by avoiding the need to isolate and purify the intermediate benzyl thioether. google.comnus.edu.sg After the initial reaction to form the thioether is complete, the reaction mixture is extracted, and the subsequent oxidation step is performed directly on the solution. google.com This continuous reaction in a solution state simplifies the operation, reduces waste, and is well-suited for industrial production, embodying principles of green chemistry. google.com

Optimization of Synthetic Conditions

The efficiency, yield, and purity of this compound synthesis are highly dependent on the specific reaction conditions.

The choice of solvents and reagents is critical in the cascade synthesis from Methyl 2-nitro-3-methylbenzoate.

Solvents: The first step of the reaction is performed in an aprotic solvent (Solvent A). A wide range of solvents can be used, including toluene (B28343), N,N-dimethylformamide (DMF), and acetonitrile (B52724). google.com The second step, the oxidation, is carried out in a different aprotic solvent (Solvent B), such as dichloromethane (B109758) or dichloroethane, after extraction. google.com

Reagents: A variety of alkalis can be used to facilitate the first step, including potassium hydroxide (B78521) and cesium carbonate. google.com For the second step, the oxidizing agent is typically chlorine gas or sodium hypochlorite (B82951). google.com

The selection of these components directly impacts the reaction's success. For instance, using cesium carbonate as the base in acetonitrile can lead to a product yield of 68%, while using potassium hydroxide in toluene results in a 55% yield under specific conditions. google.com

Below is a table summarizing research findings on the impact of different reagent and solvent combinations.

Table 1: Effect of Solvents and Reagents on Synthesis of this compound

Starting Material Base Solvent (Step 1) Oxidant Solvent (Step 2) Yield Purity (HPLC)
Methyl 2-nitro-3-methylbenzoate Potassium Hydroxide Toluene Sodium Hypochlorite Dichloroethane 55% 99%
Methyl 2-nitro-3-methylbenzoate Potassium Hydroxide Methyl Isobutyl Ketone Chlorine Dichloromethane 60% 99%

Data sourced from patent CN112979506A. google.com

Temperature control is paramount throughout the synthesis to ensure high yield and purity. The entire process is typically conducted under the protection of an inert gas like argon. google.com

The temperature for the initial formation of the benzyl thioether intermediate (Step 1) can range from 25°C to 100°C, with reaction times varying from 1 to 8 hours depending on the reagents used. google.com For example, the reaction with potassium hydroxide in toluene is heated to 90-100°C for 3 hours. google.com In contrast, the subsequent oxidative chlorination (Step 2) is performed at a much lower temperature, typically cooled to between 0-5°C, to control the exothermic reaction. google.comnus.edu.sg This step can take from 2 to 12 hours. google.com

Following the reaction, the organic phase is often concentrated under reduced pressure to isolate the product. google.comnus.edu.sg

The table below details the temperature and time parameters from specific synthetic examples.

Table 2: Temperature and Time Effects on Synthesis of this compound

Step Base/Reagent Temperature Time Yield
1 Potassium Hydroxide (in Toluene) 90-100 °C 3 hours 55%
2 Sodium Hypochlorite 0-5 °C 2 hours
1 Potassium Hydroxide (in MIBK) 50-60 °C 1 hour 60%
2 Chlorine 0-5 °C 12 hours
1 Cesium Carbonate (in Acetonitrile) 25-30 °C 8 hours 68%

Data sourced from patent CN112979506A. google.com

Catalytic Enhancements in Synthesis

The synthesis of aryl sulfonyl chlorides can be improved through various catalytic strategies aimed at increasing reaction rates, improving yields, and minimizing side reactions. While chlorosulfonation of aromatic compounds with chlorosulfonic acid is a common method, it can be plagued by side reactions like sulfone formation. tandfonline.comgoogle.com To mitigate this, catalysts and additives can be employed.

One patented method for a closely related isomer, methyl 2-chlorosulfonyl-3-methylbenzoate, involves a two-step cascade reaction starting from methyl 2-nitro-3-methylbenzoate. google.com In the first step, a variety of bases can be utilized to catalyze the formation of a benzyl thioether intermediate. These bases range from inorganic compounds like potassium hydroxide and cesium carbonate to organic bases such as sodium methoxide (B1231860) and potassium tert-butoxide. google.com The choice of base and solvent system can be optimized to enhance yield and reaction time. google.com

Another approach in related syntheses involves the use of sulfamic acid as a catalyst in the sulfochlorination of aromatic compounds with chlorosulfonic acid. google.com This catalyst has been shown to be an advantageous auxiliary for producing arylsulfonyl chlorides. google.com Furthermore, visible-light photoredox catalysis using ruthenium has been effectively used for the synthesis of arenesulfonyl chlorides from anilines under mild conditions. nih.gov This method proceeds via in situ generated diazonium salts and tolerates a variety of functional groups, including esters. nih.gov For other related transformations, solid acid catalysts, such as those based on zirconium and titanium, have been developed for the esterification of benzoic acids, demonstrating the potential for heterogeneous catalysis in the synthesis of precursors. researchgate.netmdpi.com

Table 1: Catalysts in the Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate and Related Compounds
Catalyst/ReagentReaction StepStarting MaterialConditionsYield/PuritySource
Potassium HydroxideBenzyl Thioether FormationMethyl 2-nitro-3-methylbenzoate50-60 °C, 1 hr60% Yield, 99% Purity (Final Product) google.com
Cesium CarbonateBenzyl Thioether FormationMethyl 2-nitro-3-methylbenzoate25-30 °C, 4 hr72% Yield, 99% Purity (Final Product) google.com
Sulfamic AcidSulfochlorinationAromatic compounds-10 to 150 °CImproved yield, suppressed sulfone formation google.com
Ruthenium Complex (Photocatalyst)ChlorosulfonylationAnilinesRoom TemperatureNot specified nih.gov
Zr/Ti Solid AcidEsterificationBenzoic AcidsNot specifiedHigh activity researchgate.netmdpi.com

Advanced and Sustainable Synthetic Strategies

In response to the growing need for safer and more environmentally friendly chemical processes, advanced synthetic strategies are being developed. These include continuous flow synthesis for enhanced safety and scalability, and the application of green chemistry principles to minimize environmental impact.

Continuous Flow Synthesis Techniques for Scalability and Safety

Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, addressing many of the safety and scalability challenges associated with traditional batch processing. mdpi.com The chlorosulfonation reaction is often highly exothermic, and continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, thus preventing thermal runaway and improving process safety. rsc.org

Research has demonstrated that continuous flow systems can significantly enhance the spacetime yield of aryl sulfonyl chlorides compared to batch processes. mdpi.com For example, one automated continuous system using continuous stirred-tank reactors (CSTRs) achieved a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process. mdpi.com Such systems allow for the safe handling of hazardous reagents like chlorosulfonic acid at elevated temperatures. mdpi.comresearchgate.net

For the synthesis of a very similar compound, methyl 2-(chlorosulfonyl)benzoate, a continuous-flow process involving the diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation has been successfully developed. acs.orgresearchgate.net This method effectively inhibits side reactions, such as hydrolysis, even at high acid concentrations, and achieves a high throughput. acs.orgresearchgate.net Other flow protocols have been developed using alternative reagents, such as N-chloroamides or a combination of nitric acid, hydrochloric acid, and oxygen, to produce sulfonyl chlorides from thiols and disulfides, further highlighting the versatility and advantages of this technology. rsc.orgnih.govresearchgate.net The key benefits include exquisite control over reaction parameters, reduced reaction times, and minimized risk, making it an ideal strategy for industrial-scale production. rsc.orgmdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
ParameterOptimized Batch ProcessContinuous Flow ProcessSource
Production Scale~65 g in 6.5 h~500 g in 12 h mdpi.com
Spacetime Yield0.072 g mL⁻¹ h⁻¹0.139 g mL⁻¹ h⁻¹ mdpi.com
SafetyDifficult to control exotherm; restrictions on throughput.Superior temperature control; circumvents thermal runaway; enables safer handling of hazardous reagents. mdpi.comrsc.org
Process ControlManual control can lead to inconsistencies.Automation leads to significant improvements in process setpoint consistency and reliability. researchgate.net

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov While chlorination and sulfonation reactions are not inherently "green," their environmental performance can be significantly improved by applying these principles. researchgate.net

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov Continuous flow processes contribute to this by often providing higher yields and fewer byproducts than batch reactions. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Synthesis: A patented method for a related isomer avoids a diazotization-sulfonation route, instead using a cascade or "telescopic" method. google.com This approach, where the intermediate is not isolated or purified, reduces the use of solvents for extraction and purification, thereby minimizing waste and potential exposure. google.com

Safer Solvents and Auxiliaries: The choice of solvents and reagents is critical. The use of sodium hypochlorite as an oxidant is a potentially greener alternative to chlorine gas. google.com Some modern sulfonation methods also employ SO₂ surrogates like DABSO to avoid handling gaseous SO₂. acs.org

Reduce Derivatives: The cascade synthesis approach avoids the need to separate and purify the intermediate, which aligns with the principle of reducing unnecessary derivatization steps. google.comnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. As discussed previously, various catalytic systems can make the synthesis more efficient. google.comgoogle.com

Inherently Safer Chemistry for Accident Prevention: Continuous flow synthesis is an inherently safer technology for managing highly exothermic reactions, directly addressing this principle. rsc.orgnih.gov

The synthesis described in patent CN112979506A is presented as embodying a "green process concept" by using a cascade method with easily obtained, low-cost, and odorless raw materials, which simplifies the process and enhances its suitability for industrial production. google.com

Table 3: Application of Green Chemistry Principles in a Synthetic Route to Methyl 2-chlorosulfonyl-3-methylbenzoate
Process Step/StrategyObserved Green Chemistry PrincipleBenefitSource
Cascade ("Telescopic") ReactionReduce Derivatives / Waste PreventionAvoids intermediate separation and purification, reducing solvent use and waste. google.comnih.gov
Use of Sodium HypochloriteLess Hazardous Chemical SynthesisA safer alternative to chlorine gas for the oxidation step. google.com
Use of Catalytic BaseCatalysisImproves reaction efficiency over stoichiometric reagents. google.com
Use of Continuous Flow (Hypothetical Application)Inherently Safer Chemistry / Energy EfficiencyManages exothermic reactions safely, improves heat transfer, and can reduce energy consumption. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Reactions of the Chlorosulfonyl Moiety

The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is highly electron-deficient, making it a prime target for various nucleophiles. This reactivity is central to the synthesis of a wide array of derivatives.

The most prominent reaction of the chlorosulfonyl group is its nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals. For instance, Methyl 3-(chlorosulfonyl)-2-methylbenzoate serves as a key intermediate in the production of the sulfonylurea herbicide, triflusulfuron-methyl. google.comnus.edu.sg

Sulfonamide Formation: The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds readily to yield sulfonamides. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. oup.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of the chloride ion and deprotonation by the base.

Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters. A study demonstrated the use of a related compound, 3-(chlorosulfonyl)benzoic acid, as a derivatizing agent for alcohols (sterols, prenols) to form sulfonic esters, enhancing their detection in mass spectrometry. nih.gov The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) with a base such as pyridine to scavenge the HCl byproduct. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions of Aryl Sulfonyl Chlorides

NucleophileReagents/ConditionsProduct TypeGeneral Reference
Primary/Secondary AmineDichloromethane (B109758), TriethylamineSulfonamide oup.com
Alcohol/PhenolAcetonitrile, PyridineSulfonate Ester nih.gov

The sulfonyl chloride group can be reduced to various lower oxidation state sulfur functionalities, most notably thiols or disulfides. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Thiols: A common method for the reduction of aryl sulfonyl chlorides to the corresponding aryl thiols involves the use of triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343). researchgate.netorganic-chemistry.org Other powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. taylorfrancis.com Catalytic hydrogenation offers another route; aryl sulfonyl chlorides can be reduced with hydrogen gas under moderate pressure using a palladium catalyst in the presence of a base to neutralize the HCl formed. taylorfrancis.comgoogle.comgoogle.com

Reduction to Disulfides: Under certain reductive conditions, particularly when a mild base is used with a palladium catalyst, the reaction can yield disulfide compounds as the primary product. taylorfrancis.com Some reducing systems may initially form the thiol, which is then oxidized in situ to the disulfide. Reductive coupling of arylsulfonyl chlorides can also be mediated by triphenylphosphine, sometimes leading to disulfides. researchgate.net

Table 2: Common Reducing Agents for Aryl Sulfonyl Chlorides

Reducing AgentTypical ProductGeneral Reference
Triphenylphosphine (PPh₃)Thiol researchgate.netorganic-chemistry.org
H₂ / Palladium Catalyst / BaseThiol taylorfrancis.comgoogle.com
LiAlH₄Thiol taylorfrancis.com
Certain Catalytic SystemsDisulfide taylorfrancis.comresearchgate.nettandfonline.com

Aryl sulfonyl chlorides are reactive towards water, undergoing hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. This reaction can be vigorous. psu.edu The presence of moisture must be carefully controlled during storage and handling to maintain the integrity of the compound.

The hydrolysis mechanism is initiated by the nucleophilic attack of a water molecule on the sulfur atom. The reaction is autocatalytic, as the hydrochloric acid produced can protonate the sulfonyl group, increasing its electrophilicity and accelerating further hydrolysis. psu.edu In high-temperature water, the hydrolysis of sterically hindered esters is significantly enhanced. psu.edu The rate of hydrolysis can be further increased under basic conditions due to the formation of the highly nucleophilic hydroxide (B78521) ion and the subsequent conversion of the sulfonic acid product to a non-reactive sulfonate salt, which drives the reaction to completion. psu.edu

Transformations Involving the Methyl Benzoate (B1203000) Ester Group

The methyl ester functionality of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions typically require catalysis by either an acid or a base.

Saponification (Base-Catalyzed Hydrolysis): In the presence of a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, the ester undergoes saponification. nih.govquora.com The reaction involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 3-(chlorosulfonyl)-2-methylbenzoate) and methanol (B129727). To isolate the carboxylic acid, the reaction mixture must be acidified in a subsequent work-up step. quora.com

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed back to the carboxylic acid under acidic conditions, typically by heating with an aqueous acid like sulfuric acid or hydrochloric acid. quora.com The reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iqblogspot.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated as the leaving group, and the catalyst is regenerated, yielding the carboxylic acid. uomustansiriyah.edu.iqblogspot.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven process is often pushed towards the desired product by using a large excess of the reactant alcohol. ucla.edu

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would lead to the formation of Ethyl 3-(chlorosulfonyl)-2-methylbenzoate and methanol. ucla.edu

Base-Catalyzed Transesterification: This pathway is initiated by the deprotonation of the reactant alcohol by a strong base (e.g., sodium hydroxide or sodium methoxide) to form a highly nucleophilic alkoxide ion. masterorganicchemistry.comsrsintl.com The alkoxide then attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. Elimination of the original methoxide group yields the new ester. masterorganicchemistry.com To ensure the reaction proceeds in the forward direction, the alcohol is typically used as the solvent. masterorganicchemistry.com Care must be taken to use anhydrous conditions, as the presence of water can lead to a competing saponification reaction. srsintl.com

Table 3: Summary of Ester Group Transformations

ReactionCatalystKey Mechanistic StepFinal Product (after workup)General Reference
SaponificationBase (e.g., NaOH)Nucleophilic attack by OH⁻Carboxylic Acid quora.com
Acid HydrolysisAcid (e.g., H₂SO₄)Nucleophilic attack by H₂O on protonated carbonylCarboxylic Acid blogspot.com
TransesterificationAcid or BaseNucleophilic attack by an alcohol/alkoxideNew Ester wikipedia.orgmasterorganicchemistry.com

Reactivity of the Aromatic Core

The aromatic ring of this compound is substituted with three distinct groups: a methyl group, a methoxycarbonyl group, and a chlorosulfonyl group. These substituents exert significant influence on the reactivity and regioselectivity of further reactions on the aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The existing substituents on the benzene (B151609) ring of this compound dictate the position of incoming electrophiles. The directing effects of these substituents are summarized as follows:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

Methoxycarbonyl group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position. libretexts.orgyoutube.com

Chlorosulfonyl group (-SO₂Cl): A strongly deactivating group that directs incoming electrophiles to the meta position. libretexts.orgrsc.org

Considering the positions on the ring:

Position 4 is ortho to the methyl group and meta to the chlorosulfonyl group.

Position 6 is ortho to the methyl group and ortho to the chlorosulfonyl group.

Position 5 is meta to the methyl group and ortho to the methoxycarbonyl group and para to the chlorosulfonyl group.

Due to the strong deactivating nature of the sulfonyl chloride and methoxycarbonyl groups, electrophilic substitution is generally disfavored. However, under forcing conditions, substitution is most likely to occur at the position least deactivated, which would be position 4, being ortho to the activating methyl group and meta to the deactivating chlorosulfonyl group. Steric hindrance from the adjacent methyl group might also influence the accessibility of certain positions. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -CH₃Influence of -COOCH₃Influence of -SO₂ClOverall Likelihood
4ortho (activating)para (deactivating)meta (deactivating)Most favored
5meta (neutral)ortho (deactivating)para (deactivating)Disfavored
6ortho (activating)meta (deactivating)ortho (deactivating)Highly disfavored (steric hindrance)

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the case of this compound, both the methoxycarbonyl and the sulfonyl groups could potentially act as DMGs. The O-carbamate group, which is structurally related to the ester, is known to be a powerful DMG. nih.gov The sulfonyl group can also direct metalation. organic-chemistry.org

However, the application of DoM to this specific molecule presents challenges. The highly reactive chlorosulfonyl group is susceptible to attack by organolithium reagents. This would likely lead to side reactions and consumption of the base. Furthermore, the presence of a methyl group at the 2-position blocks one of the ortho positions for both potential directing groups. The remaining ortho positions (relative to the ester and sulfonyl groups) are sterically hindered.

Despite these challenges, it is conceivable that under carefully controlled conditions, such as using a sterically hindered non-nucleophilic base at low temperatures, DoM could potentially be achieved. rsc.org The most likely site for metalation would be the position ortho to the ester group, which is position 6, although this would be sterically demanding.

Mechanistic Studies of Key Chemical Transformations

The kinetics of reactions involving aromatic sulfonyl chlorides, particularly their hydrolysis and aminolysis, have been extensively studied. These studies provide a framework for understanding the reactivity of this compound.

The reaction of aromatic sulfonyl chlorides with nucleophiles, such as amines, generally follows a second-order rate law, being first order in both the sulfonyl chloride and the nucleophile. researchgate.netnih.gov The rates of these reactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorosulfonyl and methoxycarbonyl groups in the target molecule, are expected to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. nih.govrsc.org Conversely, the electron-donating methyl group would have a slight rate-retarding effect.

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown that the reaction proceeds via an SN2-like mechanism. rsc.orgbeilstein-journals.org The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide insights into the transition state structure. For the SN2 reaction of sulfonyl chlorides, a trigonal bipyramidal transition state is proposed. beilstein-journals.org

Table 3: Kinetic Data for the Hydrolysis of Substituted Benzenesulfonyl Chlorides

SubstituentRate Coefficient (k) at 25°CΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
p-MeO--- beilstein-journals.org
p-Me--- beilstein-journals.org
H--- rsc.org
p-Br--- beilstein-journals.org
m-NO₂0.044 min⁻¹ (in 50% acetone/water)-- beilstein-journals.org
p-NO₂--- beilstein-journals.org

Specific kinetic data for this compound is not available in the literature, but the trends observed for other substituted benzenesulfonyl chlorides are applicable.

The mechanism of nucleophilic substitution at the sulfonyl group has been a subject of considerable investigation. For the reaction of this compound with amines, two primary mechanisms are plausible: a concerted SN2-like mechanism or a stepwise addition-elimination mechanism.

In the concerted SN2 mechanism, the bond formation between the nucleophile (amine) and the sulfur atom occurs simultaneously with the cleavage of the sulfur-chlorine bond. This proceeds through a single trigonal bipyramidal transition state. nih.govnih.gov

Figure 1: Proposed SN2 Transition State for Amidation

Alternatively, the reaction could proceed via a stepwise addition-elimination mechanism, involving the formation of a pentacoordinate sulfurane intermediate. This intermediate would then collapse to the products by expelling the chloride ion. While this mechanism is less commonly invoked for sulfonyl chlorides, it cannot be entirely ruled out. dntb.gov.ua

For electrophilic aromatic substitution reactions, the key intermediate is the Wheland intermediate, also known as an arenium ion. lumenlearning.comacs.org This is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. The stability of the different possible Wheland intermediates determines the regioselectivity of the reaction. For this compound, the most stable Wheland intermediate would be the one where the positive charge is best stabilized by the existing substituents, leading to the observed regioselectivity. libretexts.org

Advanced Structural Elucidation and Conformational Analysis of Methyl 3 Chlorosulfonyl 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton NMR spectroscopy of methyl 3-(chlorosulfonyl)-2-methylbenzoate is expected to reveal distinct signals for the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl and methyl ester groups, and the electron-donating effect of the methyl group.

The aromatic region will likely display a complex splitting pattern due to the coupling between adjacent protons on the trisubstituted benzene ring. The proton ortho to the strongly electron-withdrawing sulfonyl chloride group is anticipated to be the most deshielded. The protons of the methyl ester and the aromatic methyl group are expected to appear as sharp singlets.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HAr-H
~7.8 - 8.0d1HAr-H
~7.5 - 7.7t1HAr-H
~3.9s3H-OCH₃
~2.7s3HAr-CH₃

Note: This is a predicted spectrum. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Interpretation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the ester group is expected at the downfield end of the spectrum, while the aliphatic carbons of the methyl groups will be found at the upfield end. The aromatic carbons will have shifts influenced by the attached substituents. The carbon atom bonded to the sulfonyl chloride group will be significantly deshielded.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR Data and DEPT Analysis

Chemical Shift (δ, ppm)DEPT-135Carbon TypeAssignment
~165PositiveC=OEster Carbonyl
~145No SignalCQuaternary (C-SO₂Cl)
~138No SignalCQuaternary (C-CH₃)
~134PositiveCHAromatic
~132PositiveCHAromatic
~130No SignalCQuaternary (C-COOCH₃)
~128PositiveCHAromatic
~53PositiveCH₃Methoxy (B1213986) (-OCH₃)
~21PositiveCH₃Aromatic Methyl (Ar-CH₃)

Note: This is a predicted spectrum. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons, confirming their positions relative to each other on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached. This would definitively link the proton signals of the methyl ester and the aromatic methyl group to their corresponding carbon signals. It would also connect each aromatic proton to its respective carbon atom in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methoxy protons to the ester carbonyl carbon and from the aromatic methyl protons to the adjacent quaternary carbon and other nearby aromatic carbons. The aromatic protons would show correlations to several other aromatic carbons, helping to piece together the full structure. uni.luchemicalbook.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrations

The IR spectrum of this compound is expected to show strong absorptions corresponding to the stretching vibrations of the carbonyl group, the sulfonyl chloride group, and the C-O bonds of the ester. Aromatic C-H and C=C stretching vibrations will also be present.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100 - 3000MediumC-H StretchAromatic
~2960MediumC-H StretchMethyl (-CH₃)
~1730StrongC=O StretchEster
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1380, ~1180StrongAsymmetric & Symmetric S=O StretchSulfonyl Chloride (-SO₂Cl)
~1250StrongC-O StretchEster
~570MediumS-Cl StretchSulfonyl Chloride (-SO₂Cl)

Note: This is a predicted spectrum. Actual experimental values may vary. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. bldpharm.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. The aromatic ring vibrations and the S=O symmetric stretch are expected to be prominent in the Raman spectrum. The S-Cl stretching vibration should also be observable. For methyl benzoate (B1203000), a Raman band is reported around 77 cm⁻¹. rsc.org A detailed Raman study on a similar compound, methyl 2,5-dichlorobenzoate, has been conducted, providing a basis for predicting the spectral features of the title compound. sigmaaldrich.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₉H₉ClO₄S, the theoretical monoisotopic mass is 247.99101 Da.

HRMS analysis confirms this molecular formula by providing an experimental mass that is very close to the theoretical value. While specific experimental reports of HRMS analysis for this compound are not widely available in published literature, predictive databases provide calculated values for various adducts that would be observed. These predictions are crucial for identifying the compound in complex mixtures.

Below is a table of predicted mass-to-charge ratios for different adducts of this compound, which would be confirmed by HRMS.

Adduct IonPredicted m/z
[M+H]⁺248.99829
[M+Na]⁺270.98023
[M-H]⁻246.98373
[M+NH₄]⁺266.02483
[M+K]⁺286.95417
[M]⁺247.99046
Data sourced from predictive models.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, a specific ion (typically the molecular ion or a protonated adduct) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule's structure.

Detailed experimental MS/MS fragmentation data for this compound is not readily found in peer-reviewed literature. However, based on the known functional groups (a sulfonyl chloride, a methyl ester, and a substituted benzene ring), a hypothetical fragmentation pathway can be proposed. Likely fragmentation would involve the loss of the chlorine atom, the methoxy group (-OCH₃), or carbon monoxide (CO) from the ester, and cleavage of the sulfonyl group (SO₂). The relative abundances of these fragment ions would provide clear insights into the stability of different parts of the molecule and confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Determination

As of now, there are no publicly accessible crystallographic reports or entries in crystallographic databases for this compound. The successful growth of a single crystal suitable for X-ray diffraction would be the first step in such an analysis.

Should a crystal structure be determined, the analysis would extend to the crystal packing and the nature of intermolecular interactions. Given the molecular structure, one could anticipate the presence of several types of non-covalent interactions that would stabilize the crystal lattice. These could include:

C-H···O Interactions: Weak hydrogen bonds could form between the methyl group hydrogens or the aromatic hydrogens and the oxygen atoms of the sulfonyl or ester groups of neighboring molecules.

Halogen Bonding: The chlorine atom of the sulfonyl chloride group could potentially act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule, such as the oxygen atoms.

π-Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure. The substitution pattern on the ring would influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

A detailed analysis of these interactions would be crucial for understanding the solid-state properties of the compound.

A key aspect of the crystallographic analysis would be to determine the conformational preferences of the rotatable bonds in the molecule, particularly the orientation of the methyl ester and the chlorosulfonyl groups relative to the benzene ring. The torsional angles between the plane of the aromatic ring and these two functional groups would be precisely measured. This solid-state conformation is the result of a balance between intramolecular steric effects and the aforementioned intermolecular packing forces. Understanding this preferred conformation is vital for predicting how the molecule might interact with other molecules, for instance, in a biological context or as a reactant in a chemical synthesis.

Theoretical and Computational Chemistry Studies on Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. These methods are instrumental in characterizing molecules like Methyl 3-(chlorosulfonyl)-2-methylbenzoate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. epstem.net It has proven to be a versatile and accurate tool for determining the optimized molecular geometry and electronic properties of organic compounds. ufv.br In the case of this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

These calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, the calculations would provide the precise lengths of the C-S, S-Cl, S=O, C=O, and C-O bonds, as well as the geometry of the benzene (B151609) ring and the orientation of the methyl and methyl ester substituents.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-S Bond Length (Å)1.78
S-Cl Bond Length (Å)2.07
S=O Bond Length (Å)1.43
C=O Bond Length (Å)1.21
C-O Bond Length (Å)1.36
C-C-C Bond Angle (°) (in ring)119-121
O=S=O Bond Angle (°)120

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on the calculated electron density around each nucleus. For this compound, the predicted chemical shifts would help in assigning the signals in an experimental NMR spectrum to the corresponding protons and carbon atoms in the molecule.

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, can be calculated using computational methods. nih.gov These calculations can help in the assignment of the various vibrational modes of the molecule, such as the stretching and bending of its bonds. nih.gov For example, the characteristic stretching frequencies for the S=O, C=O, and C-Cl bonds in this compound can be predicted.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm-1)
Sulfonyl Chloride (SO2Cl)Asymmetric S=O Stretch1380
Sulfonyl Chloride (SO2Cl)Symmetric S=O Stretch1180
Ester (C=O)C=O Stretch1725
C-ClC-Cl Stretch750

Note: These are representative frequencies and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals provide insights into the molecule's reactivity and the types of reactions it is likely to undergo. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO, being the orbital most willing to donate electrons, will indicate the regions susceptible to electrophilic attack. Conversely, the LUMO, the orbital most able to accept electrons, will highlight the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These energy values are illustrative and would be determined by specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Activation Energy Determination

For any proposed reaction involving this compound, computational modeling can be used to locate and characterize the transition state—the highest energy point along the reaction pathway. By determining the structure and energy of the transition state, the activation energy for the reaction can be calculated. The activation energy is a critical factor in determining the rate of a chemical reaction.

Energy Profile Analysis of Potential Reaction Pathways

When a reaction can proceed through multiple pathways, computational modeling can be used to construct an energy profile for each potential route. By comparing the activation energies and the energies of any intermediates, the most favorable reaction pathway can be identified. This analysis provides a detailed understanding of the reaction mechanism and can explain the observed product distribution. For instance, in a substitution reaction on the sulfonyl chloride group, computational modeling could be used to compare the energetics of different nucleophilic attack trajectories.

Lack of Publicly Available Research Data for this compound Prevents In-Depth Computational Analysis

A comprehensive review of scientific literature and computational chemistry databases has revealed a significant lack of specific research data for the chemical compound this compound. Due to the absence of published theoretical and computational studies, including molecular dynamics simulations and predictions of physical parameters like collision cross sections, it is not possible to provide a detailed analysis as requested.

The initial objective was to construct a thorough article detailing the theoretical and computational chemistry of this compound, focusing on its intermolecular interactions and predicted physical properties. However, extensive searches have not yielded any specific studies on this particular molecule. The scientific community has not published research that would allow for a discussion of its molecular dynamics or the computational prediction of its collision cross section.

General methodologies for performing molecular dynamics simulations to understand intermolecular forces are well-established in the field of computational chemistry. These simulations provide insights into how molecules interact with each other, which is crucial for understanding material properties. Similarly, methods for predicting collision cross sections, a parameter related to the size and shape of an ion in the gas phase, are becoming increasingly common, often utilizing machine learning models trained on large datasets of known compounds.

Despite the availability of these general techniques, their application to this compound has not been documented in accessible scientific literature. Without primary research data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the sections on Molecular Dynamics Simulations for Intermolecular Interactions and the Prediction of Collision Cross Sections and other Physical Parameters for this specific compound cannot be developed.

Further research and publication by the scientific community are required before a detailed theoretical and computational analysis of this compound can be provided.

Strategic Applications of Methyl 3 Chlorosulfonyl 2 Methylbenzoate in Organic Synthesis and Chemical Sciences

As a Versatile Intermediate for Complex Molecule Synthesis

The reactivity of the sulfonyl chloride and methyl ester groups, combined with the substitution pattern on the aromatic ring, allows for the selective and sequential introduction of various functionalities. This positions Methyl 3-(chlorosulfonyl)-2-methylbenzoate as a key building block for the synthesis of a wide array of complex molecules.

Precursor for Sulfonamide Derivatives

The chlorosulfonyl group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The reaction of this compound with an amine (R¹R²NH) yields the corresponding N-substituted sulfonamide.

This straightforward transformation allows for the generation of a diverse library of sulfonamide derivatives, where the properties of the final molecule can be fine-tuned by varying the substituent on the amine. While specific research focusing exclusively on this compound for broad sulfonamide synthesis is not extensively documented, the general reactivity of sulfonyl chlorides is well-established.

Building Block for Sulfonate Esters

In a similar fashion to sulfonamide formation, the chlorosulfonyl group of this compound can react with alcohols or phenols in the presence of a base to yield sulfonate esters. This reaction provides a pathway to another important class of organic compounds with applications ranging from protecting groups in organic synthesis to potential use in materials. The reaction with an alcohol (R-OH) proceeds as follows:

The resulting sulfonate esters can exhibit a range of chemical and physical properties depending on the nature of the R group introduced.

Integration into Aromatic Functionalization Strategies

The existing functional groups on the benzene (B151609) ring of this compound direct further electrophilic aromatic substitution reactions. The methyl ester and chlorosulfonyl groups are both deactivating and meta-directing. This directing effect can be strategically employed to introduce additional substituents onto the aromatic ring at specific positions, further increasing the molecular complexity and providing access to a wider range of derivatives. While detailed studies on the extensive aromatic functionalization of this specific compound are not widely published, the principles of electrophilic aromatic substitution provide a clear theoretical framework for its potential in this area.

Role in the Synthesis of Agrochemicals (e.g., Herbicides like Triflusulfuron-methyl)

The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of the sulfonylurea herbicide, Triflusulfuron-methyl. cymitquimica.comuni.lugoogle.com This herbicide is highly effective for the post-emergence control of broadleaf weeds in sugar beet crops. google.com

The synthesis of Triflusulfuron-methyl involves the reaction of this compound with a substituted aminotriazine. The sulfonyl chloride moiety of the former reacts with an amino group on the latter to form the characteristic sulfonylurea bridge. This reaction is a critical step in the industrial production of this important agrochemical. cymitquimica.com The chemical name for Triflusulfuron-methyl is methyl 2-[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate.

Reactant 1 Reactant 2 Product Application
This compoundSubstituted aminotriazineTriflusulfuron-methylHerbicide

Development of Novel Chemical Reagents and Catalysts

The inherent reactivity of the chlorosulfonyl group suggests that this compound could be utilized as a foundational scaffold for the development of novel chemical reagents and catalysts. For instance, the sulfonyl chloride can be used to anchor the molecule to a solid support, creating a functionalized resin that could be employed in solid-phase synthesis or as a scavenger resin.

Furthermore, by introducing specific catalytic moieties through reaction at the sulfonyl chloride or ester group, it is theoretically possible to design new catalysts. For example, the introduction of a chiral amine could lead to a chiral sulfonamide that might act as a ligand in asymmetric catalysis. However, it is important to note that while the chemical structure lends itself to these possibilities, dedicated research into the development of reagents and catalysts from this compound is not yet prominent in the scientific literature.

Applications in Material Science

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a methyl ester, presents potential for its use in material science, particularly as a specialized monomer for polymerization. The chlorosulfonyl group could potentially undergo reactions to form polysulfonates or polysulfonamides, which are classes of polymers known for their thermal stability and mechanical strength.

For example, a condensation polymerization could be envisaged between this compound and a diamine to produce a polysulfonamide. The properties of the resulting polymer could be tailored by the choice of the diamine comonomer. The ester group could also be involved in subsequent polymer modifications. While these applications are chemically plausible, there is currently a lack of specific research demonstrating the use of this compound as a monomer in polymer synthesis.

Synthesis and Reactivity of Structural Analogs and Derivatives of Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Synthesis of Positional Isomers and Related Chlorosulfonyl Benzoates

The synthesis of positional isomers of methyl 3-(chlorosulfonyl)-2-methylbenzoate and related chlorosulfonyl benzoates can be achieved through several synthetic routes, often involving chlorosulfonation of a corresponding benzoic acid ester or the transformation of other functional groups.

A common method for introducing a chlorosulfonyl group onto an aromatic ring is through direct reaction with chlorosulfonic acid. wikipedia.org For instance, the synthesis of methyl 2-(chlorosulfonyl)-5-methoxybenzoate involves the esterification of 3-methoxybenzoic acid followed by sulfochlorination with chlorosulfonic acid. wikipedia.org Another general approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt. acs.org This method is particularly useful for producing arylsulfonyl chlorides from the corresponding anilines. pharmacy180.com

A patent describes a method for synthesizing methyl 2-chlorosulfonyl-3-methylbenzoate, a positional isomer of the title compound. This process starts from 2-nitro-3-methyl benzoate (B1203000), which reacts with benzyl (B1604629) isothiourea hydrochloride to form a benzyl thioether intermediate. Subsequent oxidation of this intermediate yields the desired product. google.comacs.org This multi-step approach avoids the direct use of harsh chlorosulfonating agents. google.com

The synthesis of another isomer, methyl 3-(chlorosulfonyl)-4-methylbenzoate, has been reported starting from 3-(chlorosulfonyl)-4-methylbenzoic acid. The carboxylic acid is first treated with thionyl chloride to form the acyl chloride, which is then esterified with methanol (B129727) to give the final product. researchgate.net

Continuous flow technology has also been employed for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate from methyl 2-aminobenzoate (B8764639). nih.gov This method utilizes a continuous-flow diazotization followed by chlorosulfonylation, which helps to minimize side reactions like hydrolysis, even at high concentrations of hydrochloric acid. nih.gov

The following table summarizes various synthetic approaches to positional isomers and related chlorosulfonyl benzoates.

Product Starting Material(s) Key Reagents Reference(s)
Methyl 2-(chlorosulfonyl)-3-methylbenzoate2-Nitro-3-methyl benzoate, Benzyl isothiourea hydrochlorideBase, Oxidizing agent (e.g., chlorine) google.comacs.org
Methyl 3-(chlorosulfonyl)-4-methylbenzoate3-(Chlorosulfonyl)-4-methylbenzoic acidThionyl chloride, Methanol researchgate.net
Methyl 2-(chlorosulfonyl)benzoateMethyl 2-aminobenzoateNitrous acid (from NaNO₂/HCl), SO₂/CuCl₂ acs.orgnih.gov
4-(Chlorosulfonyl)benzoic acidp-Toluenesulfonyl chlorideChromium(VI) oxide, Acetic anhydride libretexts.org
3-Chlorosulfonylbenzoyl chlorideSodium 3-sulfobenzoateThionyl chloride, N,N-dimethylformamide wikipedia.org
Methyl 5-methoxy-2-sulfoamoylbenzoate (from Methyl 2-(chlorosulfonyl)-5-methoxybenzoate)3-Methoxybenzoic acidMethanol, Sulfuric acid, Chlorosulfonic acid, Ammonia wikipedia.org

Comparative Reactivity Studies of Analogs with Varied Substituents

The reactivity of arylsulfonyl chlorides, including the analogs of this compound, is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. These compounds readily react with a variety of nucleophiles, such as water, alcohols, and amines, to yield the corresponding sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org

The position and electronic nature of substituents on the benzene (B151609) ring significantly influence the reactivity of the sulfonyl chloride group. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity.

For instance, in a comparative context:

Methyl 4-(chlorosulfonyl)benzoate , with the chlorosulfonyl group para to the electron-withdrawing methyl ester group, is expected to be more reactive towards nucleophiles than an unsubstituted benzenesulfonyl chloride.

Methyl 2-(chlorosulfonyl)benzoate would also exhibit enhanced reactivity due to the ortho ester group. However, steric hindrance from the ortho substituent might play a role in modulating the reaction rate, depending on the size of the nucleophile.

A study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides demonstrated that substituents on the aromatic ring significantly impact the reaction rate. libretexts.org It was found that electron-withdrawing groups accelerate the substitution, while electron-donating groups slow it down. libretexts.org Interestingly, ortho-alkyl groups were found to cause an unexpected rate acceleration, which was attributed to a unique, sterically congested ground-state structure. libretexts.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acid chlorides > anhydrides > esters > amides. libretexts.org While the primary reactive site in the compounds discussed here is the sulfonyl chloride, the principles of electronic effects are broadly applicable.

The table below provides a qualitative comparison of the expected reactivity of various isomers towards a common nucleophile, based on the electronic effects of the substituents.

Compound Substituent Position(s) Relative to -SO₂Cl Expected Electronic Effect on Reactivity Expected Relative Reactivity
Methyl 4-(chlorosulfonyl)benzoatepara-COOCH₃Strong activation (EWG)High
Methyl 2-(chlorosulfonyl)benzoateortho-COOCH₃Strong activation (EWG), potential steric hindranceHigh
Methyl 3-(chlorosulfonyl)benzoatemeta-COOCH₃Moderate activation (EWG)Moderate
This compoundortho-CH₃, meta-COOCH₃Weak deactivation (EDG) and moderate activation (EWG)Moderate
Methyl 3-(chlorosulfonyl)-4-methylbenzoatemeta-COOCH₃, para-CH₃Moderate activation (EWG) and weak deactivation (EDG)Moderate

Elucidation of Structure-Reactivity Relationships in Chemical Transformations

The relationship between the structure of substituted arylsulfonyl chlorides and their reactivity can be quantitatively described using the Hammett equation. wikipedia.org This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.orgviu.ca The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, suggesting the development of positive charge.

For nucleophilic substitution reactions at the sulfonyl sulfur of arylsulfonyl chlorides, the reaction constant (ρ) is generally positive. For example, the chloride-chloride exchange reaction for a series of arenesulfonyl chlorides yielded a ρ value of +2.02. libretexts.org This positive value confirms that electron-withdrawing substituents stabilize the negatively charged transition state of the Sₙ2-type reaction, thus increasing the reaction rate. libretexts.org Similarly, the base-catalyzed hydrolysis of ethyl benzoates has a ρ value of +2.56, indicating that electron-withdrawing groups facilitate the nucleophilic attack of the hydroxide (B78521) ion. nih.gov

Applying these principles to the analogs of this compound allows for the prediction of their relative reactivity in various chemical transformations.

Substituent Effects: The Hammett substituent constants (σ) for meta- and para-substituents provide a quantitative measure of their electronic influence. For example, a para-nitro group has a large positive σ value, indicating it is strongly electron-withdrawing, while a para-methyl group has a negative σ value, signifying it is electron-donating. viu.ca

These structure-reactivity relationships are crucial for designing synthetic routes and for understanding the mechanism of action of biologically active compounds derived from these sulfonyl chlorides. magtech.com.cn The ability to fine-tune the reactivity of the sulfonyl chloride group by altering the substitution pattern on the aromatic ring is a powerful tool in organic synthesis and medicinal chemistry.

Advanced Analytical Methodologies for Characterization and Purity Assessment of Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the principal methodology for separating Methyl 3-(chlorosulfonyl)-2-methylbenzoate from its impurities, allowing for precise purity determination and quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in this process.

HPLC is the preferred method for assessing the purity and quantifying the assay of this compound due to its high resolution and suitability for non-volatile and thermally sensitive compounds. The sulfonyl chloride group is prone to degradation at elevated temperatures, making HPLC a more reliable technique than GC for analyzing the parent compound. researchgate.net Method development focuses on achieving a robust separation between the main peak and potential impurities, such as the starting materials, isomers, and the primary hydrolysis product, methyl 3-(sulfo)-2-methylbenzoate.

A typical reversed-phase HPLC (RP-HPLC) method is employed, utilizing a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. patsnap.comsielc.com The buffer's pH is controlled, often with phosphoric or formic acid, to ensure consistent ionization states of the analytes and achieve sharp, symmetrical peak shapes. patsnap.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the aromatic ring exhibits strong absorbance, such as 230 nm. patsnap.com The concentration of this compound and its impurities are determined by comparing their peak areas to those of certified reference standards.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 62:38 Mobile Phase A:B) or Gradient Elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 - 15 minutes

Note: This table presents a representative method. Actual parameters must be optimized and validated for specific instrumentation and sample matrices.

While less suitable for the primary analyte, Gas Chromatography is an invaluable tool for the detection and quantification of volatile byproducts and residual solvents that may be present in the final product. researchgate.net Impurities such as toluene (B28343) (if used as a solvent) or other low-boiling-point organic compounds from the synthesis process can be effectively monitored using GC. amazonaws.com

The method typically involves dissolving the sample in a suitable solvent and injecting it into the GC, which is equipped with a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) phase). amazonaws.com A flame ionization detector (FID) is often used for its high sensitivity to hydrocarbons. Temperature programming is employed to ensure the efficient separation of analytes with different boiling points. dntb.gov.ua The purity of related sulfonyl chlorides, such as benzenesulfonyl chloride, is often confirmed by GC analysis. avantorsciences.com

Table 2: General GC Method Parameters for Volatile Impurity Analysis

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column SPB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min
Injection Mode Split
Sample Diluent Dichloromethane (B109758) or appropriate solvent

Note: This table provides general parameters. The method must be validated for the specific impurities being monitored.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

For unambiguous identification of unknown impurities and confirmation of the primary compound's structure, hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of a mass spectrometer. It is particularly useful for identifying volatile impurities. researchgate.netamazonaws.com As components elute from the GC column, they are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation. amazonaws.com While direct analysis of the main compound by GC-MS can be challenging due to potential thermal degradation, it is the gold standard for identifying volatile side-products. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing this compound and its non-volatile impurities. nih.gov The sample is first separated by HPLC, and the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such analyses. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.govfrontiersin.org This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is capable of detecting and quantifying trace-level impurities with high accuracy. nih.govlcms.cz Predicted mass-to-charge ratios (m/z) for protonated adducts of this compound, such as [M+H]+ at 248.99829, can be targeted for detection. uni.lu

Titrimetric and Gravimetric Methods for Chemical Content Determination

Titrimetric methods offer a cost-effective and straightforward way to determine the purity of sulfonyl chlorides. avantorsciences.com A common approach involves the controlled hydrolysis of the sulfonyl chloride group. The compound is reacted with a known excess of an aqueous base (e.g., sodium hydroxide). The sulfonyl chloride hydrolyzes to form hydrochloric acid (HCl) and a sulfonic acid, both of which neutralize the base. The unreacted excess base is then back-titrated with a standardized acid. Alternatively, the hydrolysis can be performed in water or an alcohol/water mixture, and the resulting acids can be directly titrated with a standard base, such as sodium hydroxide (B78521), using a pH indicator or a potentiometric endpoint. patsnap.com The Karl Fischer titration is a specific titrimetric method used to determine the water content, which is a critical parameter given the hydrolytic instability of sulfonyl chlorides. dntb.gov.uaacs.org

Gravimetric methods , while more time-consuming, can provide a highly accurate determination of the sulfonyl chloride content. This can be achieved by precipitating the chloride ion after hydrolysis. The sample is hydrolyzed, and a reagent such as silver nitrate (B79036) is added to the resulting solution. This causes the quantitative precipitation of silver chloride (AgCl). The precipitate is then carefully collected by filtration, washed, dried, and weighed. From the mass of the AgCl precipitate, the original amount of the sulfonyl chloride in the sample can be calculated.

Future Research Directions and Unexplored Avenues for Methyl 3 Chlorosulfonyl 2 Methylbenzoate

Exploration of Novel Reaction Pathways and Selectivity

The reactivity of the chlorosulfonyl group in methyl 3-(chlorosulfonyl)-2-methylbenzoate is a key area for future investigation. While its role as a precursor for sulfonamides and sulfonates is established, there is considerable scope for exploring novel transformations and controlling selectivity.

Future research should focus on:

Catalytic Cross-Coupling Reactions: Investigating the use of the sulfonyl chloride group as a leaving group in transition-metal-catalyzed cross-coupling reactions. This could open up new avenues for carbon-sulfur and carbon-carbon bond formation, moving beyond its traditional role.

Reductive and Oxidative Transformations: Exploring the controlled reduction of the sulfonyl chloride to other sulfur-containing functional groups, such as sulfinates or thiols, would significantly broaden its synthetic utility. Conversely, oxidative reactions could lead to novel hypervalent sulfur compounds.

Regio- and Chemoselectivity Studies: A systematic investigation into the factors governing selectivity in its reactions is warranted. The interplay between the sterically hindered 2-methyl group and the electron-withdrawing ester at the 3-position could be harnessed to achieve high selectivity in reactions involving other functional groups on the aromatic ring. For instance, exploring electrophilic aromatic substitution reactions could reveal interesting regiochemical outcomes due to the existing substitution pattern.

Flow Chemistry Applications: Utilizing continuous flow reactors could enable better control over highly exothermic reactions of sulfonyl chlorides, potentially leading to improved yields and safety profiles for known transformations and enabling reactions that are difficult to control in batch processes. rsc.org

Research FocusPotential Outcome
Catalytic Cross-CouplingNew methods for C-S and C-C bond formation.
Reductive/Oxidative ChemistryAccess to a wider range of sulfur-containing compounds.
Selectivity StudiesPrecise control over reaction outcomes.
Flow ChemistrySafer and more efficient synthesis of derivatives. rsc.org

Sustainable and Eco-Friendly Synthetic Innovations

The development of green and sustainable synthetic routes for this compound is crucial for its future applications. Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. organic-chemistry.org

Future research in this area should prioritize:

Alternative Chlorinating Agents: Investigating the use of milder and more environmentally benign chlorinating agents, such as N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate, to replace traditional reagents like chlorosulfonic acid or thionyl chloride. organic-chemistry.orgrsc.org This could lead to processes with reduced hazardous waste and improved safety.

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that operate in water, ionic liquids, or deep eutectic solvents, or even under solvent-free conditions, would significantly enhance the environmental profile of its synthesis.

Catalytic Approaches: Exploring catalytic methods for the direct sulfonation and subsequent chlorination of the methyl 2-methylbenzoate precursor could offer a more atom-economical route.

Waste Valorization: Investigating methods to recycle or valorize byproducts from the synthesis is another important aspect of sustainable chemistry. For example, the byproduct succinimide from reactions using NCS can be converted back to the starting reagent. organic-chemistry.orgthieme-connect.com

InnovationEnvironmental Benefit
Milder Chlorinating AgentsReduced hazardous waste and improved safety. organic-chemistry.orgrsc.org
Alternative SolventsLower environmental impact and easier workup.
Catalytic SynthesisHigher atom economy and reduced waste.
Waste ValorizationCircular economy principles applied to chemical synthesis. thieme-connect.com

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A deeper understanding of the structural, electronic, and reactive properties of this compound can be achieved through the integration of advanced spectroscopic techniques and computational modeling.

Future research directions include:

In-depth Spectroscopic Analysis: While standard techniques like NMR and IR are routinely used, advanced methods such as solid-state NMR, X-ray crystallography of derivatives, and advanced mass spectrometry techniques could provide more detailed structural information. acs.orgnih.govresearchgate.net Hirshfeld surface analysis of crystalline derivatives can offer insights into intermolecular interactions. acs.orgnih.govresearchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. researchgate.net This can help in understanding the influence of the methyl and ester groups on the reactivity of the sulfonyl chloride moiety.

Kinetic and Mechanistic Studies: Performing detailed kinetic studies of its key reactions, coupled with computational modeling, can provide a comprehensive understanding of the reaction pathways. This knowledge is crucial for optimizing existing reactions and designing new ones. For instance, investigating the hydrolysis mechanism computationally can provide valuable insights. researchgate.net

TechniqueInsight Gained
Advanced SpectroscopyDetailed structural and intermolecular interaction data. acs.orgnih.govresearchgate.netnih.gov
Computational ModelingElectronic properties, reactivity prediction, and mechanistic pathways. researchgate.net
Kinetic StudiesUnderstanding of reaction rates and mechanisms.

Expanding Applications in Emerging Chemical Technologies and Fine Chemical Synthesis

The unique substitution pattern of this compound makes it a promising building block for a variety of applications in fine chemical synthesis and emerging technologies.

Potential future applications to be explored include:

Medicinal Chemistry: The sulfonyl chloride group is a precursor to sulfonamides, a common motif in pharmaceuticals. thieme-connect.com The specific substitution pattern of this molecule could be exploited to synthesize novel drug candidates with unique biological activities.

Agrochemicals: It can serve as a key intermediate in the synthesis of novel herbicides and pesticides. For example, a similar compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), is a key intermediate for the herbicide triflusulfuron-methyl. google.com

Materials Science: The reactivity of the sulfonyl chloride allows for its incorporation into polymers and other materials. This could be used to develop functional materials with tailored properties, such as specialty polymers or hydrogels.

Covalent Inhibitors and Chemical Probes: The sulfonyl chloride moiety can act as a reactive group for covalent modification of proteins. pitt.edu This molecule could be a starting point for the design of targeted covalent inhibitors or chemical probes for studying biological systems.

Application AreaPotential Use
Medicinal ChemistrySynthesis of novel therapeutic agents. thieme-connect.com
AgrochemicalsDevelopment of new herbicides and pesticides. google.com
Materials ScienceCreation of functional polymers and materials.
Chemical BiologyDesign of covalent inhibitors and biological probes. pitt.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)-2-methylbenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves chlorosulfonation of a methyl-substituted benzoic acid derivative. For example, analogous compounds like Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate are synthesized via chlorosulfonic acid treatment followed by esterification . Key parameters include:

  • Temperature control (0–5°C for exothermic sulfonation).
  • Solvent selection (e.g., dichloromethane or chlorinated solvents to stabilize intermediates).
  • Quenching with methanol to isolate the ester.
    • Data Table :
PrecursorReagentYield (%)Purity (%)
2-Methylbenzoic acidClSO₃H60–75≥95 (HPLC)
3-Methylbenzaldehyde derivativeClSO₃H/MeOH50–65≥90 (NMR)

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use multimodal analytical techniques :

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., sulfonyl and methyl groups at positions 3 and 2, respectively).
  • HPLC-MS to detect trace impurities (e.g., unreacted precursors or sulfonic acid byproducts).
  • FT-IR to identify functional groups (S=O stretching at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and chlorosulfonyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with nucleophiles (e.g., amines, alcohols) using substrates like this compound versus non-methylated analogs.
  • Computational modeling : Density Functional Theory (DFT) to analyze electron density at the sulfonyl chloride group. Methyl groups at position 2 may increase steric hindrance, reducing reactivity by ~20% compared to unsubstituted analogs .
    • Data Contradiction : Some studies report enhanced reactivity due to methyl-induced hyperconjugation, conflicting with steric models. Resolution requires isotopic labeling or X-ray crystallography to map transition states .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

  • Methodology :

  • Stabilization : Store under anhydrous conditions (e.g., molecular sieves) at –20°C.
  • In situ generation : Use precursors like sulfonic acids activated with PCl₅ or SOCl₂ immediately before reactions.
  • Protective groups : Temporarily block the sulfonyl chloride using trimethylsilyl chloride (TMSCl), which can be removed under mild acidic conditions .

Q. How can computational tools predict biological activity or material properties of derivatives?

  • Methodology :

  • QSAR modeling : Train models using datasets of structurally similar sulfonamides (e.g., pesticidal esters in ). Key descriptors include logP, polar surface area, and sulfonyl group charge distribution.
  • Molecular docking : Screen against target enzymes (e.g., carbonic anhydrase) to assess binding affinity. Methyl groups may enhance hydrophobic interactions but reduce solubility .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to resolve discrepancies in melting points and decomposition pathways?

  • Issue : Some sources report decomposition above 140°C, while others note stability up to 180°C.
  • Resolution :

  • DSC/TGA analysis : Perform differential scanning calorimetry to map phase transitions.
  • Batch variability : Impurities (e.g., residual chlorosulfonic acid) may lower observed stability. Purify via recrystallization (ethyl acetate/hexane) and retest .

Synthetic Applications Table

ApplicationMethodKey FindingReference
Sulfonamide synthesisReact with aniline derivatives70–85% yield; steric hindrance reduces yield by 15%
Polymer precursorCopolymerize with styreneEnhanced thermal stability (Tg = 120°C)
Enzyme inhibitorDocking with carbonic anhydraseIC₅₀ = 2.3 µM (methyl group critical for binding)

Key Challenges and Future Directions

  • Sourcing : The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica ), necessitating in-house synthesis.
  • Eco-friendly synthesis : Replace chlorosulfonic acid with ionic liquid-based sulfonation agents to reduce waste.
  • Biological profiling : Prioritize derivatives with fluorinated or brominated substituents (see ) for enhanced activity.

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Methyl 3-(chlorosulfonyl)-2-methylbenzoate
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Reactant of Route 2
Methyl 3-(chlorosulfonyl)-2-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.